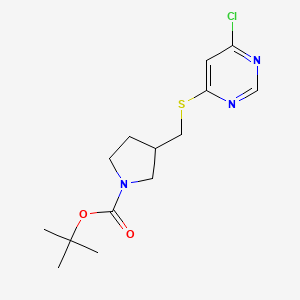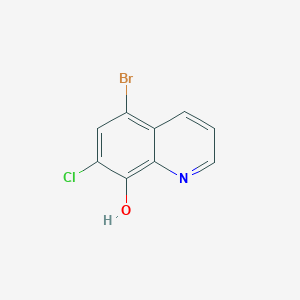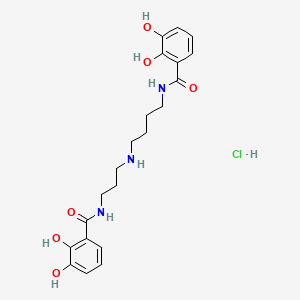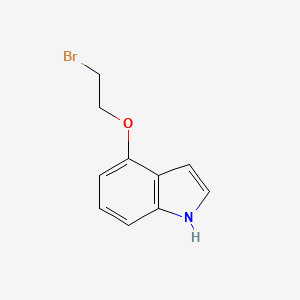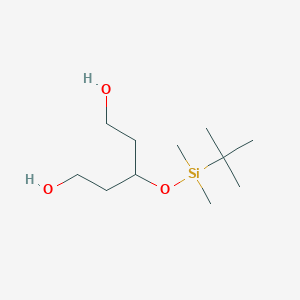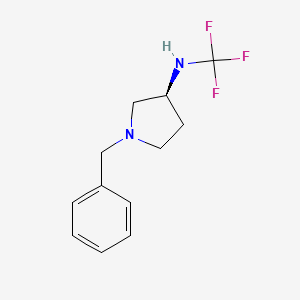![molecular formula C10H22N2O B13968837 4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
4-[(Diethylamino)methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diethylamino)methyl]-4-piperidinol is an organic compound with the molecular formula C10H22O1N2 It is a piperidine derivative that features a diethylamino group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Diethylamino)methyl]-4-piperidinol typically involves the reaction of piperidine with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Diethylamine} + \text{Formaldehyde} \rightarrow \text{4-[(Diethylamino)methyl]-4-piperidinol} ]
Industrial Production Methods: In an industrial setting, the production of 4-[(Diethylamino)methyl]-4-piperidinol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Diethylamino)methyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
4-[(Diethylamino)methyl]-4-piperidinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(Diethylamino)methyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylamino)piperidine: This compound has a similar structure but features a dimethylamino group instead of a diethylamino group.
1-Ethyl-4-piperidinol: This compound has an ethyl group attached to the piperidine ring.
Uniqueness: 4-[(Diethylamino)methyl]-4-piperidinol is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications and properties.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-12(4-2)9-10(13)5-7-11-8-6-10/h11,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
YQRAVFFTWFRDKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1(CCNCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


